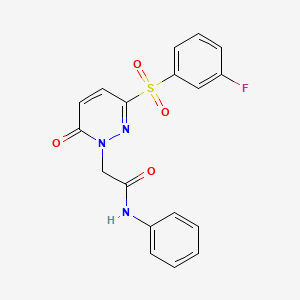

2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

Description

2-(3-((3-Fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a pyridazinone derivative characterized by a 6-oxopyridazinone core substituted with a 3-fluorophenylsulfonyl group at the 3-position and an N-phenylacetamide moiety.

Properties

IUPAC Name |

2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O4S/c19-13-5-4-8-15(11-13)27(25,26)17-9-10-18(24)22(21-17)12-16(23)20-14-6-2-1-3-7-14/h1-11H,12H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEKQLAVWLIZIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the fluorophenylsulfonyl group and the phenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes or as a potential therapeutic agent.

Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide (CAS 1246053-45-1)

- Structure : Differs by replacing the 3-fluorophenylsulfonyl group with a 2-fluoro-4-methoxyphenyl substituent.

- Molecular Weight : 353.347 (C19H16FN3O3) vs. ~395.39 (estimated for the target compound, C18H14FN3O4S).

- Key Differences: The absence of a sulfonyl group reduces polarity and hydrogen-bond acceptor capacity.

- Relevance : Highlights the impact of sulfonyl vs. alkoxy/fluorophenyl substituents on physicochemical properties .

2-(6-Oxo-3-phenyl-1(6H)-pyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide (CAS 898132-80-4)

- Structure: Features a phenyl group at the pyridazinone 3-position and a trifluoromethylphenyl acetamide.

- Molecular Weight : ~377.33 (C19H14F3N3O2) vs. the target compound’s ~395.37.

- Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to the 3-fluorophenylsulfonyl group. The phenyl group at the pyridazinone 3-position lacks the sulfonyl group’s steric and electronic effects.

- Relevance : Demonstrates how substituent electronic properties influence bioavailability and target engagement .

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide (Compound 6g, )

- Structure : Incorporates a 4-fluorophenylpiperazinyl group and a pyrazolyl acetamide.

- The pyrazolyl acetamide may confer distinct pharmacokinetic profiles compared to the N-phenylacetamide in the target compound.

- Relevance : Illustrates the role of heterocyclic appendages in modulating biological activity .

N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (Compound 8a, )

- Structure : Contains a methylthiobenzyl group and a bromophenyl acetamide.

- The bromine atom increases molecular weight and may enhance halogen-bonding interactions.

- Relevance : Emphasizes the trade-offs between sulfur-containing substituents (sulfonyl vs. thioether) in drug design .

Comparative Pharmacological and Physicochemical Data

*logP values estimated using fragment-based methods.

Research Implications

The sulfonyl group in the target compound distinguishes it from analogs with ether, thioether, or alkyl substituents. This group may enhance interactions with serine/threonine kinases or acetylcholinesterase (as seen in ’s pyridazinone-based AChE inhibitors). However, its higher polarity could limit blood-brain barrier penetration compared to trifluoromethyl-containing analogs (). Further studies should explore:

- Structure-Activity Relationships (SAR) : Systematic substitution of the sulfonyl group with other electron-withdrawing groups.

- Pharmacokinetics : Comparative bioavailability and metabolic stability against analogs like Compound 6g.

Biological Activity

The compound 2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a member of the pyridazine derivatives, which have gained attention due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A pyridazinone core , which is known for its ability to interact with various biological targets.

- A fluorophenyl group , which enhances hydrophobic interactions and may influence receptor binding.

- An acetanilide moiety , which can modulate the compound's pharmacological properties.

Antimicrobial Activity

Research has demonstrated that pyridazine derivatives exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Activity | Reference |

|---|---|---|

| 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Antibacterial (E. coli) | Bruel et al., 2012 |

| 6-(3-chlorophenyl)-3(2H)-pyridazinone | Antifungal | Özdemir et al., 2017 |

Anticancer Activity

The potential anticancer effects of pyridazine derivatives have been explored in various studies. For example, compounds similar to this compound have shown promising results against cancer cell lines such as HL-60 (leukemia) and NCI-H522 (lung cancer).

| Cell Line | IC50 Value (µM) | Compound |

|---|---|---|

| HL-60 | <2 | Ahmad et al., 2010 |

| NCI-H522 | <2 | Özçelik et al., 2019 |

The biological activity of this compound may be attributed to its ability to bind to specific receptors or enzymes involved in disease processes. The sulfonamide group is particularly noted for its role in enzyme inhibition, while the pyridazinone core can form hydrogen bonds with target proteins, enhancing binding affinity.

Case Studies and Research Findings

- Antimicrobial Studies : In a study examining the effects of pyridazine derivatives on various bacterial strains, it was found that modifications in the fluorophenyl group significantly impacted antibacterial efficacy. The compound's structure allowed it to effectively inhibit bacterial growth by targeting cell wall synthesis pathways.

- Cancer Research : A series of experiments conducted on different cancer cell lines revealed that compounds with similar structural features exhibited cytotoxic effects at low concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : Research indicated that the compound could act as a selective inhibitor for certain enzymes, potentially useful in treating conditions related to overactive enzyme activity.

Q & A

Q. What synthetic methodologies are reported for constructing the pyridazinone-acetamide scaffold, and how do reaction conditions influence yield?

The compound's core can be synthesized via 1,3-dipolar cycloaddition between azides and alkynes, as demonstrated in analogous pyridazinone hybrids. For example:

- Cu(OAc)₂ catalysis in a tert-BuOH:H₂O (3:1) solvent system at room temperature achieves cycloaddition in 6–8 hours .

- Key parameters : Solvent polarity, catalyst loading (10 mol% Cu(OAc)₂), and azide/alkyne stoichiometry (1:1) directly impact reaction efficiency. Post-reaction purification via ethanol recrystallization yields >60% purity .

- Alternative routes : Substituted acetamides are synthesized via nucleophilic substitution or coupling reactions, with yields ranging from 10% to 99.9% depending on substituent reactivity .

Q. How are spectroscopic techniques utilized to confirm the structural integrity of this compound?

Structural validation relies on multinuclear NMR, IR, and HRMS :

- ¹H/¹³C NMR : Signals for the sulfonyl group (δ ~7.2–8.4 ppm for aromatic protons) and acetamide carbonyl (δ ~165–168 ppm) are critical markers. For example, the 3-fluorophenyl group shows coupling patterns (J = 8–10 Hz) in aromatic regions .

- IR : Sulfonyl S=O stretches appear at 1300–1350 cm⁻¹, while the pyridazinone C=O absorbs at 1640–1680 cm⁻¹ .

- HRMS : Exact mass calculations (e.g., [M+H]+ for C₁₉H₁₅FN₃O₃S: 400.0862) confirm molecular composition .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Column chromatography : DCM-MeOH gradients (0%–4% MeOH) effectively separate polar impurities .

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield crystalline products with >95% purity .

- TLC monitoring : Hexane:ethyl acetate (8:2) solvent systems track reaction progress .

Advanced Research Questions

Q. How can the acetamide and sulfonyl substituents be modified to enhance bioactivity?

- Acetamide modifications : Introducing electron-withdrawing groups (e.g., nitro, halogen) on the phenyl ring improves metabolic stability. For example, 2-nitrophenyl analogs show enhanced binding in receptor assays due to increased polarity .

- Sulfonyl group tuning : Fluorine substitution (as in 3-fluorophenylsulfonyl) enhances lipophilicity (logP ~2.5) and membrane permeability, as shown in analogs with improved IC₅₀ values in enzyme inhibition studies .

Q. What mechanistic insights explain contradictory solubility data for fluorinated pyridazinone derivatives?

- Solubility paradox : Fluorine increases hydrophobicity but also introduces hydrogen-bonding capacity. For example, 3-fluorophenyl derivatives exhibit 10–20% lower aqueous solubility than non-fluorinated analogs but higher solubility in DMSO (>50 mg/mL) .

- Mitigation strategies : Co-solvents (e.g., PEG-400) or salt formation (e.g., HCl salts) improve bioavailability in pharmacokinetic studies .

Q. What in vitro assays are suitable for evaluating this compound’s pharmacological potential?

- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like protease inhibition) with IC₅₀ determination via dose-response curves (0.1–100 µM) .

- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 24–72 h exposure, with EC₅₀ values compared to reference drugs .

- Metabolic stability : Microsomal incubation (human liver microsomes) to calculate t₁/₂ and intrinsic clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.